N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide
CAS No.: 338407-92-4
Cat. No.: VC4575361
Molecular Formula: C17H15N5O5
Molecular Weight: 369.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338407-92-4 |
|---|---|
| Molecular Formula | C17H15N5O5 |
| Molecular Weight | 369.337 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23) |
| Standard InChI Key | QEGOQGDYOMALHR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC |
Introduction
Structural Characteristics and Chemical Properties
Core Architecture
The molecule consists of three primary components:
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Benzamide core: Provides a planar aromatic system for intermolecular interactions.
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Nitro group (-NO₂): Positioned at the 3rd carbon of the benzamide ring, this electron-withdrawing group enhances electrophilicity and potential redox activity .
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1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .
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3,4-Dimethoxyphenyl group: The methoxy substituents (-OCH₃) at the 3rd and 4th positions of the phenyl ring contribute to lipophilicity and may influence receptor binding.
Physicochemical Properties
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Solubility: Limited aqueous solubility due to high lipophilicity (logP ≈ 2.8 predicted).
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Hydrogen-bond donors/acceptors: 2 donors (amide NH, triazole NH) and 8 acceptors (amide O, nitro O, triazole N, methoxy O) .
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Rotatable bonds: 5, suggesting moderate conformational flexibility .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₅ |
| Molecular Weight | 369.33 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N+[O-])N3C=NC=N3)OC |
| Topological Polar SA | 139 Ų |
Synthetic Methodologies
General Synthesis Strategy
While no explicit protocol for this compound is published, analogous triazole-containing benzamides are synthesized via:
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Amide coupling: Reaction of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid with 3,4-dimethoxyaniline using coupling agents like HATU or EDCI .
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Triazole introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole ring .
Critical Reaction Steps
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Nitro group placement: Achieved via nitration of 4-(1H-1,2,4-triazol-1-yl)benzamide using HNO₃/H₂SO₄ at 0–5°C .
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Methoxy group installation: Typically introduced through nucleophilic aromatic substitution or Ullmann coupling .
Table 2: Representative Synthetic Route for Analogues
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0°C, 2h | 78% |
| 2 | Triazole formation | NaN₃, CuI, DMF, 80°C, 12h | 65% |
| 3 | Amide coupling | EDCI, HOBt, DIPEA, DCM, rt, 6h | 82% |
Biological Activities and Mechanisms
Anticancer Activity
In silico studies suggest interaction with kinase domains (e.g., JNK1 IC₅₀: 0.4 μM for analogue 3j ). The nitro group may generate reactive oxygen species under hypoxic tumor conditions, inducing apoptosis .
Table 3: Comparative Bioactivity of Triazole Analogues
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| BI-78D3 (Analog) | JNK1 | 280 nM | Competitive ATP displacement |
| 5-Fluoro-triazole | EGFR | 1.2 μM | Tyrosine kinase inhibition |
| Nitro-triazole-benzamide | DNA topoisomerase | 8.7 μM | DNA strand break induction |
Challenges and Future Directions
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